molecular formula C17H11N3O B14152270 Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- CAS No. 21856-55-3

Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]-

Cat. No.: B14152270
CAS No.: 21856-55-3
M. Wt: 273.29 g/mol
InChI Key: QXIVVHALCMSJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- is an organic compound known for its unique structure and properties This compound is characterized by the presence of a benzonitrile group attached to a naphthalene ring through an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- typically involves the azo coupling reaction between 2-hydroxy-1-naphthaldehyde and benzonitrile. This reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of a diazonium salt intermediate, which then couples with the naphthalene derivative to form the final product .

Industrial Production Methods

Industrial production of benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- involves its interaction with molecular targets through the azo linkage. The compound can form coordination complexes with transition metals, which are useful in catalysis and material science. The azo group also allows for reversible redox reactions, making it valuable in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- is unique due to its combination of the benzonitrile group, azo linkage, and naphthalene ring. This structure imparts distinctive chemical properties, making it versatile for various applications in research and industry .

Properties

CAS No.

21856-55-3

Molecular Formula

C17H11N3O

Molecular Weight

273.29 g/mol

IUPAC Name

4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzonitrile

InChI

InChI=1S/C17H11N3O/c18-11-12-5-8-14(9-6-12)19-20-17-15-4-2-1-3-13(15)7-10-16(17)21/h1-10,21H

InChI Key

QXIVVHALCMSJCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.